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A deep dive into the preclinical data for Mitiperstat (AZD4831), a potent myeloperoxidase

(MPO) inhibitor, reveals a complex picture of its therapeutic potential. While showing promise in

models of atherosclerosis and vascular inflammation, its effects in heart failure models have

been less straightforward. This guide provides a comparative analysis of Mitiperstat's efficacy

in various animal models, juxtaposed with data from other MPO inhibitors, to offer researchers

and drug developers a comprehensive overview of its preclinical performance.

Mitiperstat, an irreversible inhibitor of the pro-inflammatory enzyme myeloperoxidase, has

been investigated for its potential to treat a range of conditions where inflammation and

oxidative stress play a key role. Preclinical studies, often using the surrogate compound

AZM198, have explored its utility in cardiovascular diseases, with a particular focus on heart

failure and atherosclerosis.

Mitiperstat in Animal Models of Heart Failure and
Cardiac Remodeling
In a mouse model combining obesity and hypertension, two significant risk factors for heart

failure, Mitiperstat (as AZM198) demonstrated notable systemic metabolic benefits. The

treatment attenuated the increase in body weight and fat accumulation and reduced

inflammation in visceral adipose tissue and the severity of nonalcoholic steatohepatitis.

However, these positive systemic effects did not translate into significant improvements in

cardiac function. Key parameters of cardiac performance, including cardiac relaxation and
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contraction, as well as measures of cardiac hypertrophy and fibrosis, remained unimproved

with Mitiperstat treatment in this model.[1][2]

Table 1: Effects of Mitiperstat (AZM198) in an Obese/Hypertensive Mouse Model of Heart

Failure

Parameter
Outcome with Mitiperstat
(AZM198) Treatment

Quantitative Data

Body Weight Attenuated increase Data not specified

Fat Accumulation Attenuated Data not specified

Visceral Adipose Tissue

Inflammation
Reduced Data not specified

Nonalcoholic Steatohepatitis

Severity
Attenuated Data not specified

Cardiac Relaxation and

Contraction
No improvement Not applicable

Cardiac Hypertrophy and

Fibrosis
No improvement Not applicable

Left Ventricular Ejection

Fraction (LVEF)
No significant change -

Reproducibility in Atherosclerosis and Plaque
Stabilization Models
In stark contrast to the findings in the heart failure model, Mitiperstat has shown significant

and reproducible positive effects in animal models of atherosclerosis, particularly in the context

of plaque stabilization, a critical factor in preventing heart attacks and strokes.

In a tandem stenosis mouse model, which mimics the hemodynamic stress that can lead to

plaque rupture, treatment with AZM198 led to a significant increase in the thickness of the

fibrous cap of atherosclerotic plaques.[3][4] A thicker fibrous cap is indicative of a more stable

plaque that is less prone to rupture.
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Further compelling evidence comes from a novel mouse model of advanced atherosclerosis

(SR-BI∆CT/∆CT/Ldlr−/− mice) that spontaneously develops plaque rupture, myocardial

infarction (MI), and stroke. In this high-risk model, Mitiperstat (AZM198) treatment resulted in a

greater than 90% improvement in survival and a more than 60% decrease in the incidence of

plaque rupture, MI, and stroke.[5] This remarkable outcome was associated with a reduction in

the size of coronary artery lesions and circulating levels of cardiac troponin I, a marker of heart

muscle damage.

Table 2: Effects of Mitiperstat (AZM198) in Mouse Models of Atherosclerosis

Animal Model Key Parameter

Outcome with
Mitiperstat
(AZM198)
Treatment

Quantitative Data

Tandem Stenosis
Fibrous Cap

Thickness
Increased

Specific quantitative

data not available in

the provided search

results.

SR-BI∆CT/∆CT/Ldlr−/

−
Survival Improved >90% improvement

Plaque Rupture, MI,

Stroke Incidence
Decreased >60% decrease

Coronary Artery

Lesion Size
Reduced -

Cardiac Troponin I

Levels
Reduced -

Comparison with Alternative Myeloperoxidase
Inhibitors
To contextualize the preclinical findings for Mitiperstat, it is valuable to compare them with data

from other MPO inhibitors that have been studied in similar animal models.
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PF-06282999
PF-06282999, another MPO inhibitor, was evaluated in the Ldlr-/- mouse model of

atherosclerosis, where mice were fed a high-fat Western diet. In this study, while the overall

size of the atherosclerotic lesions was not reduced, PF-06282999 treatment led to a significant

reduction in the necrotic core area of the plaques and an increase in collagen content.[6][7]

This shift in plaque composition towards a more fibrotic and less necrotic phenotype is

indicative of increased plaque stability.

Table 3: Effects of PF-06282999 in an Ldlr-/- Mouse Model of Atherosclerosis

Parameter
Outcome with PF-
06282999 Treatment

Quantitative Data

Atherosclerotic Lesion Area No significant change -

Necrotic Core Area Reduced

Specific quantitative data not

available in the provided

search results.

Collagen Content Increased

Specific quantitative data not

available in the provided

search results.

Verdiperstat (AZD3241)
Preclinical data for Verdiperstat in cardiovascular models is less extensively reported in the

available search results. However, its efficacy has been demonstrated in models of

inflammatory conditions affecting other organ systems. In a dextran sulfate sodium (DSS)-

induced mouse model of colitis, an inflammatory bowel disease, Verdiperstat was shown to

ameliorate oxidative damage and reduce the severity of the disease. While not a direct

cardiovascular model, this finding underscores the potent anti-inflammatory effects of MPO

inhibition.

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and

comparing the results from these preclinical studies.
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Mitiperstat (AZM198) in Obese/Hypertensive Heart Failure Model:

Animal Model: Male C57BL6/J mice.

Induction of Disease: 16 weeks of high-fat diet (HFD) combined with angiotensin II infusion

during the last 4 weeks.

Treatment: AZM198 administered in the diet.

Key Assessments: Body weight, fat mass, tissue inflammation markers, cardiac function via

imaging, and histological analysis of cardiac tissue for hypertrophy and fibrosis.[1][2]

Mitiperstat (AZM198) in Tandem Stenosis Atherosclerosis Model:

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.

Induction of Disease: Surgical placement of a tandem stenosis on the carotid artery to

induce disturbed blood flow and plaque instability.

Treatment: AZM198 administered in the diet.

Key Assessments: Histological analysis of the fibrous cap thickness of atherosclerotic

plaques.[3][4]

PF-06282999 in Ldlr-/- Atherosclerosis Model:

Animal Model: LDL receptor-deficient (Ldlr-/-) mice.

Induction of Disease: Feeding a high-fat Western diet.

Treatment: Oral gavage of PF-06282999.

Key Assessments: Histological analysis of atherosclerotic plaques for lesion area, necrotic

core size, and collagen content.[6][7]

Verdiperstat in DSS-Induced Colitis Model:

Animal Model: Mice (specific strain may vary).
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Induction of Disease: Administration of dextran sulfate sodium (DSS) in the drinking water to

induce acute or chronic colitis.

Treatment: Oral administration of Verdiperstat.

Key Assessments: Clinical signs of colitis (weight loss, stool consistency, bleeding), and

histological analysis of the colon for inflammation and tissue damage.[8][9][10]

Signaling Pathways and Mechanism of Action
Myeloperoxidase, primarily released by neutrophils at sites of inflammation, catalyzes the

formation of highly reactive oxidants, such as hypochlorous acid. These oxidants contribute to

tissue damage and the progression of cardiovascular disease through several mechanisms:

Endothelial Dysfunction: MPO-derived oxidants can uncouple endothelial nitric oxide

synthase (eNOS), reducing the bioavailability of nitric oxide (NO), a critical molecule for

vasodilation and vascular health.

LDL Oxidation: Oxidation of low-density lipoprotein (LDL) by MPO is a key step in the

formation of foam cells, a hallmark of atherosclerotic plaques.

Plaque Instability: MPO can degrade the extracellular matrix of the fibrous cap, making

plaques more susceptible to rupture.

Mitiperstat and other MPO inhibitors act by irreversibly binding to and inactivating MPO,

thereby blocking the production of these damaging reactive oxidants. This mechanism is

expected to reduce inflammation, improve endothelial function, and promote the stability of

atherosclerotic plaques.
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Caption: MPO signaling pathway in cardiovascular disease.
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Caption: General experimental workflow for preclinical studies.

In conclusion, the preclinical data for Mitiperstat suggest a strong and reproducible effect in

attenuating key features of atherosclerosis, particularly those related to plaque stability. Its

efficacy in a high-risk model of spontaneous plaque rupture and MI is especially noteworthy.

However, the lack of significant improvement in cardiac function in a relevant heart failure

model indicates that the therapeutic window and specific indications for Mitiperstat may be

more nuanced than initially anticipated. The comparative data from other MPO inhibitors like

PF-06282999 further support the concept that targeting MPO is a viable strategy for promoting

plaque stability. Further research is warranted to delineate the precise patient populations and

cardiovascular conditions where MPO inhibition with drugs like Mitiperstat would be most

beneficial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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